Bienvenue dans la boutique en ligne BenchChem!

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

This Fmoc-protected, conformationally constrained bicyclic amino acid derivative features a rigid azabicyclo[3.2.2]nonane scaffold (XLogP3=3.9, TPSA=66.8 Ų) that enforces spatial orientation of amine and carboxyl groups in solid-phase peptide synthesis. Its elevated lipophilicity versus monocyclic Fmoc analogs (Fmoc-Inp-OH: XLogP3=3.3) makes it ideal for synthesizing cell-permeable peptidomimetic libraries targeting intracellular targets, including antimalarial leads (sub-nM IC50). Supplied as a stereoisomer mixture suitable for initial SAR screening. Higher pKa (11.57 vs. piperidine 11.2) allows deprotection rate benchmarking in difficult SPPS sequences.

Molecular Formula C24H25NO4
Molecular Weight 391.467
CAS No. 2375262-32-9
Cat. No. B2485531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
CAS2375262-32-9
Molecular FormulaC24H25NO4
Molecular Weight391.467
Structural Identifiers
SMILESC1CC2CN(CC1CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C24H25NO4/c26-23(27)21-11-15-9-10-16(21)13-25(12-15)24(28)29-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,15-16,21-22H,9-14H2,(H,26,27)
InChIKeyPZLRRXHWUJTVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid: Procurement-Relevant Identity and Core Characteristics


3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid (CAS 2375262-32-9) is an Fmoc-protected, conformationally constrained bicyclic amino acid derivative designed for solid-phase peptide synthesis (SPPS) and peptidomimetic research [1]. Its rigid azabicyclo[3.2.2]nonane scaffold imposes a well-defined spatial orientation on the amino functionality, while the Fmoc group enables standard SPPS deprotection under mild basic conditions [1]. The compound possesses a molecular weight of 391.5 g/mol, a computed XLogP3 of 3.9, and a topological polar surface area of 66.8 Ų [2]. These physicochemical properties distinguish it from simpler Fmoc-protected cyclic amino acids and underpin its utility as a building block for constrained peptide libraries where conformational restriction is a key design parameter.

Why 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid Cannot Be Interchanged with Common Fmoc-Cyclic Amino Acids


Fmoc-protected cyclic amino acids such as Fmoc-piperidine-4-carboxylic acid (Fmoc-Inp-OH) and Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are widely available and frequently used in SPPS, but they lack the expanded bicyclic architecture of the [3.2.2]nonane system . The [3.2.2] scaffold introduces greater conformational rigidity and a distinct spatial presentation of the carboxylic acid group relative to the protected amine, which directly influences the secondary structure propensity of the resulting peptide [1]. Computed physicochemical properties quantitatively differentiate these compounds: the target compound exhibits an XLogP3 of 3.9, substantially higher than the 3.3 observed for both Fmoc-piperidine-4-carboxylic acid and Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, indicating significantly greater lipophilicity that will alter membrane partitioning and pharmacokinetic behavior of derived peptides [2][3]. Furthermore, the parent 3-azabicyclo[3.2.2]nonane amine displays a predicted pKa of 11.57, different from piperidine (pKa ≈ 11.2), which can affect the kinetics of Fmoc deprotection and subsequent coupling reactions under standard SPPS conditions . Simple substitution with a monocyclic or smaller bicyclic analog therefore risks altering both the synthetic efficiency and the biological performance of the final construct.

Quantitative Differentiation Evidence for 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid Versus Closest Analogs


Lipophilicity Differentiator: XLogP3 of Target Compound vs. Fmoc-Piperidine-4-Carboxylic Acid and Fmoc-3-Azabicyclo[3.1.0]hexane-2-Carboxylic Acid

The target compound exhibits a computed XLogP3 of 3.9, which is 0.6 log units higher than the XLogP3 of 3.3 measured for both Fmoc-piperidine-4-carboxylic acid (Fmoc-Inp-OH, CID 2736490) and Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CID 66724224) [1][2]. This difference, derived from PubChem computed properties, indicates that the larger, more rigid [3.2.2]nonane scaffold increases lipophilicity relative to the simpler piperidine and [3.1.0]hexane cores.

Lipophilicity Drug-likeness Membrane permeability

Amine Basicity Differentiator: Predicted pKa of the Parent 3-Azabicyclo[3.2.2]nonane Scaffold vs. Piperidine

The parent amine of the target scaffold, 3-azabicyclo[3.2.2]nonane, has a predicted pKa of 11.57±0.20, compared to the experimentally measured pKa of piperidine (the core of Fmoc-Inp-OH) at approximately 11.2 . This 0.37 log unit difference reflects the slightly higher basicity of the bicyclic amine, which may influence the rate of Fmoc deprotection under standard piperidine conditions.

Basicity Fmoc deprotection Coupling efficiency

Molecular Weight and Conformational Constraint Differentiator: Target Compound vs. Monocyclic and Smaller Bicyclic Analogs

The target compound has a molecular weight of 391.5 g/mol, compared to 351.4 g/mol for Fmoc-piperidine-4-carboxylic acid and 349.4 g/mol for Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid [1][2]. The additional ~40 Da reflects the larger, more topologically complex [3.2.2]nonane ring system containing an extra carbon atom relative to the [3.1.0]hexane system and a conformationally restricted bridgehead structure absent in piperidine. The target scaffold also possesses 3 undefined atom stereocenters, offering a mixture of stereoisomers for structure-activity relationship (SAR) exploration [1].

Conformational constraint Scaffold diversity Peptidomimetic design

Biological Precedent: Antiprotozoal Activity of 3-Azabicyclo[3.2.2]nonane Derivatives Demonstrates Scaffold-Specific Pharmacology

Derivatives of the 3-azabicyclo[3.2.2]nonane scaffold have demonstrated potent in vitro antiplasmodial activity against Plasmodium falciparum. Specifically, N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine achieved IC50 values of 0.848 nM against the NF54 strain and 2 nM against the chloroquine- and pyrimethamine-resistant K1 strain [1]. This sub-nanomolar potency is scaffold-dependent and not replicated by monocyclic piperidine analogs, establishing the [3.2.2]nonane core as a privileged structure for antiprotozoal drug discovery.

Antiprotozoal Plasmodium falciparum Scaffold-specific activity

Recommended Research and Industrial Application Scenarios for 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid


Construction of Conformationally Constrained Peptide Libraries for Membrane-Permeable Peptidomimetics

The elevated XLogP3 (3.9 vs. 3.3 for monocyclic comparators) makes this building block particularly suitable for synthesizing peptide libraries intended to cross biological membranes [1]. Researchers designing cell-permeable peptidomimetics can prioritize this compound to enhance passive diffusion across lipid bilayers without adding separate lipophilic tags.

Antiprotozoal Drug Discovery: Focused Library Synthesis Targeting Plasmodium falciparum

Given that 3-azabicyclo[3.2.2]nonane derivatives have demonstrated sub-nanomolar IC50 values against both drug-sensitive and drug-resistant P. falciparum strains, this Fmoc-protected building block is directly applicable for solid-phase synthesis of focused compound libraries aimed at identifying new antimalarial leads [2].

Structure-Activity Relationship (SAR) Studies Exploiting Scaffold Stereochemical Diversity

With 3 undefined stereocenters, the target compound is supplied as a mixture of stereoisomers that can be separated or screened as a pool for initial SAR hit identification [3]. This is advantageous for early-stage medicinal chemistry programs that aim to rapidly explore the conformational landscape around the [3.2.2]nonane core before committing to enantioselective synthesis.

SPPS Optimization Studies Investigating the Influence of Amine Basicity on Fmoc Deprotection Kinetics

The higher predicted pKa (11.57) of the parent 3-azabicyclo[3.2.2]nonane amine, relative to piperidine (pKa 11.2), positions this compound as a useful probe for studying how amine basicity affects Fmoc deprotection rates under standardized SPPS conditions . Process chemists developing optimized deprotection protocols for difficult sequences can benchmark this building block against standard Fmoc-amino acids to refine cycle times and minimize side reactions.

Quote Request

Request a Quote for 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.